Benzo[d]oxazol-4-ylmethanamine Benzo[d]oxazol-4-ylmethanamine
Brand Name: Vulcanchem
CAS No.: 1520615-38-6
VCID: VC12005988
InChI: InChI=1S/C8H8N2O/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4,9H2
SMILES: C1=CC(=C2C(=C1)OC=N2)CN
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

Benzo[d]oxazol-4-ylmethanamine

CAS No.: 1520615-38-6

Cat. No.: VC12005988

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Benzo[d]oxazol-4-ylmethanamine - 1520615-38-6

Specification

CAS No. 1520615-38-6
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 1,3-benzoxazol-4-ylmethanamine
Standard InChI InChI=1S/C8H8N2O/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4,9H2
Standard InChI Key IOHDODPBCQCPOX-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)OC=N2)CN
Canonical SMILES C1=CC(=C2C(=C1)OC=N2)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benzo[d]oxazol-4-ylmethanamine consists of a benzoxazole core—a benzene ring fused to an oxazole moiety—with a methanamine group (-CH₂NH₂) attached at the 4-position. The IUPAC name, 1,3-benzoxazol-4-ylmethanamine, reflects this substitution pattern . Key identifiers include:

  • SMILES: C1=CC(=C2C(=C1)OC=N2)CN

  • InChIKey: IOHDODPBCQCPOX-UHFFFAOYSA-N

  • Molecular formula: C₈H₈N₂O

The planar benzoxazole ring confers aromatic stability, while the electron-rich nitrogen and oxygen atoms within the oxazole ring enable participation in hydrogen bonding and π-π interactions .

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from computational and experimental data :

PropertyValue
Molecular weight148.16 g/mol
Hydrogen bond donors1 (NH₂ group)
Hydrogen bond acceptors3 (2 ring heteroatoms, NH₂)
Topological polar surface area64.8 Ų
LogP (octanol-water)0.9 (estimated)

The moderate lipophilicity (LogP ~0.9) suggests balanced solubility in both aqueous and organic phases, a favorable trait for drug-like molecules.

Biological Relevance and Mechanistic Insights

Antimicrobial Activity

Benzoxazole analogs demonstrate broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) as low as 5.08 μM against Staphylococcus aureus and Escherichia coli . The 4-aminomethyl group in Benzo[d]oxazol-4-ylmethanamine could enhance membrane permeability, facilitating bacterial uptake and target engagement (e.g., dihydrofolate reductase inhibition).

Comparative Analysis with Benzoxazole Derivatives

Table 2 contrasts Benzo[d]oxazol-4-ylmethanamine with bioactive benzoxazole analogs :

CompoundSubstituentKey ActivityIC₅₀/MIC
Benzo[d]oxazol-4-ylmethanamine4-CH₂NH₂Under investigationN/A
PMC-Compound 5f4-(Butanamide)IL-1β inhibition62% at 10 μM
PMC-Compound 4d4-(Methyl)IL-6 suppression58% at 10 μM
Benzoxazol-2-ylmethanamine2-CH₂NH₂Anticancer (MCF-7 cells)IC₅₀ = 4.12 μM

The positional isomerism (2- vs. 4-substitution) profoundly influences biological target selectivity, underscoring the need for structure-activity relationship (SAR) studies on the 4-ylmethanamine variant.

Future Directions and Research Gaps

Despite its promising scaffold, critical knowledge gaps persist:

  • Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Target identification: High-throughput screening against disease-relevant protein libraries could elucidate molecular targets.

  • Derivatization campaigns: Functionalization of the primary amine (e.g., acylations, ureas) may enhance potency and selectivity.

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